N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide
Description
N-(2-(4-(Isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a complex heterocyclic core. The compound features an isobutylamino group at the 4-position and a methylthio substituent at the 6-position of the pyrazolopyrimidine scaffold, with an ethyl-linked isobutyramide side chain. Key molecular properties include a molecular formula of C₁₅H₂₄N₆OS and a molecular weight of 336.5 g/mol . Its Smiles representation is CSc1nc(NC(C)C)c2cnn(CCNC(=O)C(C)C)c2n1, reflecting the spatial arrangement of functional groups.
Properties
IUPAC Name |
2-methyl-N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6OS/c1-10(2)8-18-13-12-9-19-22(7-6-17-15(23)11(3)4)14(12)21-16(20-13)24-5/h9-11H,6-8H2,1-5H3,(H,17,23)(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDMQRMPZKNSFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide typically involves the construction of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the isobutylamino and isobutyramide groups. This process can be achieved through multi-step synthesis involving:
Formation of the pyrazolo[3,4-d]pyrimidine ring: : A cyclization reaction between appropriate precursors under controlled conditions, such as heating with a suitable catalyst.
Introduction of the thioether group: : Via nucleophilic substitution of a methylthio precursor.
Attachment of the isobutylamino group: : Through an amination reaction using isobutylamine.
Final amide coupling: : By reacting with isobutyric acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Process optimization, including reaction conditions, choice of solvents, and purification methods, would be crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Reduction: : The amino and thioether groups can be selectively reduced using reducing agents.
Substitution: : Various substitution reactions can occur at the pyrazolo[3,4-d]pyrimidine ring or the functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents such as lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Nucleophiles and electrophiles can be used under conditions like elevated temperature or in the presence of catalysts.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced forms of the amino or thioether groups.
Substitution: : Various substituted derivatives depending on the reactants used.
Scientific Research Applications
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide has been explored for a variety of scientific research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for therapeutic potential, including anti-cancer or anti-inflammatory properties.
Industry: : Utilized in the development of new materials or as intermediates in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is dependent on its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity, or interact with cellular receptors, triggering various signal transduction pathways. Detailed studies on its binding affinity, molecular docking, and biological assays are necessary to fully elucidate its mechanism.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
*Molecular weight inferred from structural similarity; †Calculated from formula.
Key Observations
Amino Substituents at 4-Position: The isobutylamino group in the target compound (branched C4 alkyl) may enhance lipophilicity compared to the isopropylamino analog (C3 alkyl) . This could influence membrane permeability or target binding.
Thioether Variations at 6-Position :
- The methylthio group in the target compound is smaller and less lipophilic than the ethylthio substituent in , which may affect metabolic stability (e.g., oxidation to sulfoxides).
Side Chain Modifications :
- The isobutyramide side chain (target compound) is less aromatic than the 2-naphthamide groups in , suggesting differences in π-π stacking interactions with biological targets.
- The naphthamide derivatives () exhibit higher molecular weights (~430–450 g/mol), which may impact pharmacokinetic properties like oral bioavailability.
Core Modifications: The 4-oxo derivative in (non-thioether, non-amino substituent) represents a distinct chemotype, likely altering hydrogen-bonding interactions in target engagement.
Research Findings and Implications
While direct pharmacological data for the target compound are absent in the evidence, insights can be extrapolated from structural analogs:
- Sulfonamide-containing derivatives (e.g., compound 3b in ) demonstrate that electron-withdrawing groups (e.g., sulfonamide) enhance binding to kinases or nucleotide-binding proteins.
- Safety Considerations: The propylamino analog () highlights the importance of handling pyrazolopyrimidines with precautions against heat and ignition sources, a guideline likely applicable to the target compound .
Biological Activity
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, known for its diverse biological activities. The presence of isobutylamino and methylthio groups suggests potential interactions with various biological receptors, enhancing its pharmacological profile.
Molecular Details
| Property | Value |
|---|---|
| Molecular Formula | C17H22N6O2S |
| Molecular Weight | 374.5 g/mol |
| CAS Number | 941948-18-1 |
The mechanism of action for this compound is believed to involve interactions with specific proteins or enzymes within biological systems. These interactions may alter the activity of certain pathways or cellular responses, leading to various pharmacological effects.
Proposed Mechanisms
- Receptor Binding : The compound may bind to specific receptors, triggering signal transduction pathways.
- Enzyme Inhibition : It might inhibit key enzymes involved in metabolic processes or signaling cascades.
Anti-Cancer Properties
Research indicates that compounds with similar structural motifs to this compound exhibit anti-cancer properties. For instance, studies on related pyrazolo compounds have shown significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468) cells .
Anti-Inflammatory Effects
The pyrazolo[3,4-d]pyrimidine scaffold is known for its anti-inflammatory properties. Compounds derived from this structure have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in preclinical models.
Case Studies
A recent study evaluated the effects of similar compounds on cell proliferation and apoptosis in cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Table: Summary of Biological Activities
| Activity Type | Related Findings |
|---|---|
| Anti-Cancer | Significant cytotoxicity against MCF-7 and MDA-MB-468 |
| Anti-Inflammatory | Inhibition of pro-inflammatory cytokines |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic adjustment of reaction parameters. For pyrazolo[3,4-d]pyrimidine derivatives, key steps include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in heterocyclic systems.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
- Temperature Control : Gradual heating (70–90°C) minimizes side reactions.
- Purification : Use gradient elution (hexane/ethyl acetate) in column chromatography to isolate high-purity fractions (>95%). Reaction progress should be monitored via TLC or HPLC .
Q. What analytical techniques are recommended for confirming structural integrity and purity?
- Methodological Answer : A multi-technique approach ensures accuracy:
- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., isobutylamino protons at δ 1.0–1.5 ppm) and confirms regiochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion).
- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection at 254 nm assess purity (>95%). Impurity profiling should reference pharmacopeial standards (e.g., EP/BP guidelines) .
Q. How should stability studies be designed to evaluate this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing:
- pH Variation : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Thermal Stress : Expose solid samples to 40–60°C for 4 weeks. Analyze for polymorphic changes using XRD.
- Light Sensitivity : Follow ICH Q1B guidelines for photostability testing. Report degradation products and assign structures via LC-MS/MS .
Advanced Research Questions
Q. What strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer : Integrate biochemical and computational tools:
- Kinetic Assays : Perform Michaelis-Menten analysis to calculate inhibition constants (Ki) under varied substrate concentrations.
- Site-Directed Mutagenesis : Identify critical binding residues (e.g., catalytic lysine or aspartate) in target enzymes.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions. Validate with SPR (Surface Plasmon Resonance) for real-time binding kinetics .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Address variability through:
- Assay Standardization : Control cell passage numbers (<20), serum concentrations (e.g., 10% FBS), and incubation times.
- Dose-Response Validation : Test 8–10 concentrations in triplicate across multiple cell lines (e.g., HEK293, HepG2).
- Metabolic Stability Screening : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Apply ANOVA or mixed-effects models to statistically analyze inter-study variability .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Combine in silico tools for ADME profiling:
Q. How can researchers correlate in vitro activity with in vivo efficacy for this compound?
- Methodological Answer : Establish translational workflows:
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Measure plasma concentration-time profiles in rodent models and link to target engagement (e.g., % enzyme inhibition).
- Tissue Distribution Studies : Use radiolabeled compound (e.g., 14C) to quantify accumulation in target organs.
- Biomarker Analysis : Validate efficacy via downstream biomarkers (e.g., phosphorylation status of signaling proteins) in tumor xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
